N-METHYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE N-METHYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10953163
InChI: InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(24)22(21-18)12-11-17(23)20-2/h3-10H,11-12H2,1-2H3,(H,20,23)
SMILES: CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol

N-METHYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE

CAS No.:

Cat. No.: VC10953163

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-METHYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE -

Specification

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
IUPAC Name N-methyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide
Standard InChI InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(24)22(21-18)12-11-17(23)20-2/h3-10H,11-12H2,1-2H3,(H,20,23)
Standard InChI Key JWLNKROEAYBIJK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-methyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide, reflects its intricate structure. The core phthalazine ring system is substituted at the 4-position with a 4-methylphenyl group and at the 2-position with a propanamide chain featuring an N-methyl group. The molecular formula C₁₉H₁₉N₃O₂ corresponds to a monoisotopic mass of 321.1477 Da, consistent with its molecular weight of 321.4 g/mol.

Spectroscopic and Computational Data

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound remains limited in publicly available literature, analogous phthalazine derivatives exhibit characteristic absorption bands in the 1650–1750 cm⁻¹ range, attributable to carbonyl stretching vibrations . Computational descriptors such as the InChIKey and SMILES notation for related compounds provide insights into stereoelectronic properties. For example, the SMILES string CCC(=O)NC1=CC=CC(=C1)CC2=NNC(=O)C3=CC=CC=C32 highlights the connectivity of atoms in structurally similar molecules.

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis of N-methyl-3-[4-(4-methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]propanamide typically involves multi-step organic reactions, including amide coupling and cyclocondensation. A representative pathway involves:

  • Formation of the phthalazine core via cyclization of substituted benzaldehyde derivatives with hydrazine.

  • Introduction of the 4-methylphenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

  • Side-chain functionalization using carbodiimide-mediated amide coupling .

Reaction Conditions and Yields

Optimization of reaction parameters is critical for achieving high yields. Key conditions from published protocols include:

Reaction StepReagents/CatalystsSolventTemperatureYieldSource
Amide couplingEDC·HCl, DMAPDCM20–23°C72.9%
Spirocyclic intermediate formationHBTU, DIPEAAcetonitrile3–20°C52.1%
PurificationPreparative HPLC (C18 column)Water/MeCNAmbientN/A

The use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents ensures efficient amide bond formation . Triethylamine or diisopropylethylamine serves as a base to neutralize HCl byproducts, while dimethylaminopyridine (DMAP) acts as a catalyst .

Research Directions and Challenges

Current Limitations

Despite promising in vitro results, key gaps persist:

  • Pharmacokinetic profiles: Absorption, distribution, metabolism, and excretion (ADME) data are unavailable.

  • Toxicity: Preliminary cytotoxicity assays against mammalian cell lines (e.g., HEK293) are needed to assess therapeutic indices.

  • Synthetic scalability: Multi-step routes with moderate yields (52–73%) necessitate optimization for industrial-scale production.

Future Priorities

  • Crystallographic studies to resolve the compound’s three-dimensional conformation and binding modes.

  • In vivo efficacy testing in murine models of bacterial infection or tumor xenografts.

  • Derivatization campaigns to explore structure-activity relationships (SAR) around the phthalazine core and propanamide side chain.

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